molecular formula C55H67FeK5N12O7 B13845911 AD-mix-a (Technical Grade)

AD-mix-a (Technical Grade)

Cat. No.: B13845911
M. Wt: 1259.5 g/mol
InChI Key: XDJHFHZVOVAZDF-AHRKCFNPSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AD-mix-a (Technical Grade) (CAS: 153130-59-7) is a pre-formulated reagent system widely used in organic synthesis, particularly in the Sharpless asymmetric dihydroxylation (AD) reaction for synthesizing chiral vicinal diols from alkenes . The mixture typically contains:

  • Osmium tetroxide (OsO₄) as the oxidizing agent.
  • Chiral ligands (e.g., Hydroquinine 1,4-Phthalazinediyl Diether) to induce enantioselectivity.
  • Co-oxidants such as 4-methylmorpholine N-oxide (NMO) to regenerate OsO₄ during the reaction.
  • Potassium ferricyanide and potassium carbonate to maintain pH and stabilize intermediates.

AD-mix-a is favored for its reproducibility and cost-effectiveness in asymmetric synthesis .

Properties

Molecular Formula

C55H67FeK5N12O7

Molecular Weight

1259.5 g/mol

InChI

InChI=1S/C48H54N6O4.6CH2N.CH2O3.Fe.5K/c1-5-29-27-53-21-17-31(29)23-43(53)45(35-15-19-49-41-13-11-33(55-3)25-39(35)41)57-47-37-9-7-8-10-38(37)48(52-51-47)58-46(44-24-32-18-22-54(44)28-30(32)6-2)36-16-20-50-42-14-12-34(56-4)26-40(36)42;6*1-2;2-1-4-3;;;;;;/h7-16,19-20,25-26,29-32,43-46H,5-6,17-18,21-24,27-28H2,1-4H3;6*1-2H;1,3H;;;;;;/q;6*-1;;+6;;;;;+1/p-1/t29-,30+,31-,32+,43-,44-,45-,46-;;;;;;;;;;;;;/m1............./s1

InChI Key

XDJHFHZVOVAZDF-AHRKCFNPSA-M

Isomeric SMILES

CC[C@@H]1CN2CC[C@@H]1C[C@@H]2[C@@H](C3=C4C=C(C=CC4=NC=C3)OC)OC5=NN=C(C6=CC=CC=C65)O[C@@H]([C@H]7C[C@@H]8CCN7C[C@@H]8CC)C9=C1C=C(C=CC1=NC=C9)OC.[CH-]=N.[CH-]=N.[CH-]=N.[CH-]=N.[CH-]=N.[CH-]=N.C(=O)O[O-].[K].[K].[K+].[K][K].[Fe+6]

Canonical SMILES

CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)OC5=NN=C(C6=CC=CC=C65)OC(C7CC8CCN7CC8CC)C9=C1C=C(C=CC1=NC=C9)OC.[CH-]=N.[CH-]=N.[CH-]=N.[CH-]=N.[CH-]=N.[CH-]=N.C(=O)O[O-].[K].[K].[K+].[K][K].[Fe+6]

Origin of Product

United States

Preparation Methods

Overview

The preparation of AD-mix-α involves combining its individual components in carefully controlled molar ratios to ensure consistent catalytic activity and enantioselectivity. The process is typically conducted in aqueous media to dissolve the inorganic salts and form a homogeneous mixture.

Stepwise Preparation Procedure

  • Dissolution of Potassium Osmate Dihydrate
    Potassium osmate dihydrate (K₂OsO₄·2H₂O) is dissolved in water to generate the osmium catalyst precursor. This species is the source of osmium tetroxide (OsO₄) in situ, which is the active oxidant in the reaction.

  • Addition of Potassium Ferricyanide
    Potassium ferricyanide (K₃Fe(CN)₆) is added as the stoichiometric oxidant to regenerate the osmium(VIII) species during the catalytic cycle, maintaining the catalytic turnover.

  • Incorporation of Potassium Carbonate
    Potassium carbonate (K₂CO₃) is added to adjust the pH to a slightly basic range, optimizing the reaction environment for osmium-catalyzed dihydroxylation and improving enantioselectivity.

  • Introduction of the Chiral Ligand (DHQ)₂PHAL
    The chiral ligand (DHQ)₂PHAL, the phthalazine adduct of dihydroquinine, is dissolved or suspended in the aqueous mixture. This ligand coordinates to osmium, inducing chirality and controlling the stereochemical outcome.

  • Mixing and Homogenization
    The components are stirred thoroughly to form a homogeneous aqueous mixture. This mixture is then either used immediately or stabilized for storage under controlled conditions.

Industrial Scale Preparation

Industrial production follows analogous steps but under strict quality control to ensure:

  • Correct molar ratios of components
  • High purity of reagents
  • Consistent particle size and homogeneity
  • Stability during storage and transport

The final product is typically supplied as a solid or slurry that can be directly used in SAD reactions.

Analytical Data and Research Findings on Preparation

Composition Ratios and Their Effects

Research indicates that the molar ratios of potassium osmate, potassium ferricyanide, potassium carbonate, and (DHQ)₂PHAL significantly influence catalytic efficiency and enantioselectivity. Typical molar ratios approximate:

Component Molar Ratio (approximate)
Potassium osmate dihydrate 1
Potassium ferricyanide 3
Potassium carbonate 3
(DHQ)₂PHAL 1–2 (ligand to osmium ratio)

These ratios ensure efficient regeneration of the osmium catalyst and optimal chiral induction.

Solvent and Reaction Conditions

AD-mix-α is prepared and used in aqueous or aqueous-organic solvent mixtures. Studies show that solvent composition (e.g., tert-butanol/water, tetrahydrofuran/water) affects reaction rates and enantioselectivity. For instance, increasing water content in THF/H₂O mixtures enhances enantioselectivity in AD reactions catalyzed by AD-mix-α.

Summary Table: Preparation Components and Roles

Component Chemical Formula Function in AD-mix-α Preparation Notes
Potassium osmate dihydrate K₂OsO₄·2H₂O Osmium source for catalytic oxidation Dissolves in water, forms active OsO₄
Potassium ferricyanide K₃Fe(CN)₆ Stoichiometric oxidant to regenerate osmium catalyst Maintains catalytic cycle efficiency
Potassium carbonate K₂CO₃ Base to maintain slightly basic pH Enhances reaction rate and selectivity
(DHQ)₂PHAL C₄₈H₅₄N₆O₄ (ligand) Chiral ligand inducing asymmetric induction Phthalazine adduct of dihydroquinine

Chemical Reactions Analysis

Types of Reactions

AD-mix-a is primarily used in oxidation reactions, specifically the asymmetric dihydroxylation of alkenes. This reaction involves the addition of two hydroxyl groups to an alkene, resulting in the formation of a diol .

Common Reagents and Conditions

The reaction typically requires the presence of an alkene substrate, AD-mix-a, and water. The reaction is carried out at room temperature, and the pH is adjusted to optimize the reaction conditions .

Major Products

The major products of the reactions involving AD-mix-a are diols, which are compounds containing two hydroxyl groups. These diols are often formed with high enantioselectivity, meaning that one enantiomer is produced preferentially over the other .

Scientific Research Applications

Applications in Scientific Research

AD-mix-α has diverse applications across various fields of scientific research:

Chemistry

  • Synthesis of Chiral Diols : AD-mix-α is extensively used for synthesizing chiral diols from alkenes, which are crucial for creating enantiomerically pure compounds in drug development .
  • Organic Synthesis : It has demonstrated high efficacy in producing complex organic molecules with precise stereochemistry, enhancing yield and selectivity .

Biology

  • Biologically Active Compounds : The reagent is employed in the synthesis of natural products and enzyme inhibitors, contributing to advancements in medicinal chemistry and biochemistry .
  • Antibacterial Properties : Recent studies have shown that AD-mix-α exhibits antibacterial activity against Gram-negative bacteria such as Pseudomonas aeruginosa, potentially leading to new antimicrobial agents .

Medicine

  • Enantiomerically Pure Drugs : AD-mix-α is crucial in the preparation of drugs that are enantiomerically pure, which can improve therapeutic efficacy and minimize side effects compared to racemic mixtures .
  • Drug Development : Its dual functionality as a catalyst and antibacterial agent opens new avenues for drug design, particularly for targeting bacterial infections .

Industry

  • Large-scale Production : In industrial applications, AD-mix-α is used for the large-scale production of fine chemicals and specialty chemicals where high enantioselectivity is essential .

Case Study 1: Efficacy in Organic Synthesis

A study demonstrated the application of AD-mix-α in synthesizing complex molecules with high yields and selectivity:

CompoundYield (%)Enantiomeric Excess (%)Diastereomeric Ratio
Compound 1467>997.2:1
Compound 4798>99Not specified

These results highlight AD-mix-α's utility in producing chiral compounds essential for pharmaceuticals .

Case Study 2: Antibacterial Activity

In a comparative study assessing various compounds against Pseudomonas aeruginosa, AD-mix-α exhibited significant antibacterial activity:

CompoundMinimum Inhibitory Concentration (MIC)Activity Type
AD-mix-α32 µg/mLInhibitor
Control (Ampicillin)16 µg/mLStandard Antibiotic

Although less potent than established antibiotics like ampicillin, AD-mix-α shows promise as an antimicrobial agent .

Mechanism of Action

AD-mix-a exerts its effects through the Sharpless Asymmetric Dihydroxylation reaction. The chiral ligand (DHQ)2PHAL coordinates with the osmium center, creating a chiral environment that facilitates the enantioselective addition of hydroxyl groups to the alkene substrate. The reaction proceeds through a cyclic osmate ester intermediate, which is then hydrolyzed to yield the diol product .

Comparison with Similar Compounds

Comparison with Similar Compounds

AD-mix-a is part of a broader class of asymmetric oxidation reagents. Below is a detailed comparison with structurally or functionally related compounds:

Table 1: Key Properties of AD-mix-a and Comparable Reagents

Parameter AD-mix-a (Technical Grade) AD-mix-beta (Technical Grade) Potassium Osmate (K₂OsO₄)
CAS Number 153130-59-7 148618-32-0 10022-66-9 (hydrate form)
Primary Use Sharpless dihydroxylation Sharpless dihydroxylation Epoxidation, dihydroxylation
Chiral Ligand Hydroquinine derivatives Hydroquinidine derivatives None (achiral)
Enantioselectivity High (up to >99% ee) High (opposite enantiomer) None
Safety Profile Moderate toxicity (OsO₄ hazard) Similar to AD-mix-a High toxicity (osmium exposure)
Cost Moderate Moderate High
Technical Grade Purity ≥90% active components ≥90% active components ≥95% purity

Key Research Findings

Enantioselectivity :

  • AD-mix-a and AD-mix-beta differ in their chiral ligands, leading to opposite enantiomers in dihydroxylation products. For example, AD-mix-a produces (R,R)-diols, while AD-mix-beta yields (S,S)-diols .
  • Potassium osmate lacks chiral ligands and is unsuitable for asymmetric synthesis but is cost-effective for small-scale achiral oxidations .

Safety and Handling :

  • Both AD-mix-a and AD-mix-beta require strict safety protocols due to osmium tetroxide , a volatile and toxic compound. AD-mix-beta’s safety data sheet (SDS) explicitly warns about inhalation and skin contact hazards (H303+H313+H333) .
  • Potassium osmate poses similar risks but is less commonly used in industrial settings due to higher costs .

Industrial Applications: AD-mix-a is preferred in pharmaceutical synthesis for producing chiral intermediates (e.g., antiviral agents). AD-mix-beta is used when the target molecule requires the opposite stereochemistry. Potassium osmate is reserved for non-enantioselective oxidations in academic research .

Notes on Methodological Rigor

  • Data Sources : Comparisons rely on peer-reviewed technical datasheets (e.g., CAS registry), safety guidelines , and synthetic chemistry literature .
  • Limitations : Direct comparative studies between AD-mix-a and AD-mix-beta are scarce; most data derive from indirect experimental reports.
  • Regulatory Context : The U.S. EPA defines chemical mixtures by composition and toxicity endpoints, emphasizing the need for precise documentation (Table A-1, ).

Q & A

Q. What are the key components of AD-mix-a (Technical Grade), and how do they contribute to its role in asymmetric dihydroxylation reactions?

AD-mix-a is a reagent system containing potassium osmate (K₂OsO₂(OH)₄), 4-methylmorpholine N-oxide (NMO) as an oxidizing co-catalyst, and a chiral ligand (e.g., hydroquinine 1,4-phthalazinediyl diether) to induce enantioselectivity. The osmium catalyst mediates the dihydroxylation of alkenes, while the chiral ligand dictates the stereochemical outcome. NMO regenerates the active osmium species, enabling catalytic turnover . Researchers should verify the stoichiometric ratios (e.g., 5-10 mol% osmium) and ligand-to-osmium ratio (typically 1:1) for optimal enantiomeric excess (ee) .

Q. What safety protocols are critical when handling AD-mix-a in laboratory settings?

Due to the presence of osmium tetroxide (a volatile, toxic oxidizer), AD-mix-a requires handling in a fume hood with PPE (gloves, goggles). Waste must be quenched with aqueous sodium sulfite to reduce osmium(VIII) to less hazardous forms. Researchers should monitor air quality and adhere to OSHA guidelines for osmium exposure limits (0.0002 ppm) .

Q. How can researchers validate the enantiomeric purity of diols synthesized using AD-mix-a?

Chiral HPLC or GC with a chiral stationary phase (e.g., β-cyclodextrin derivatives) is standard. Compare retention times against racemic or enantiopure standards. Nuclear magnetic resonance (NMR) with chiral shift reagents (e.g., Eu(hfc)₃) can also quantify ee. Cross-validate results with polarimetry for consistency .

Advanced Research Questions

Q. What experimental design strategies minimize competing epoxidation pathways in AD-mix-a-mediated dihydroxylation of electron-deficient alkenes?

Electron-deficient alkenes (e.g., α,β-unsaturated carbonyls) may undergo epoxidation. To suppress this:

  • Use polar aprotic solvents (e.g., acetone/H₂O) to stabilize the osmate intermediate.
  • Optimize pH (neutral to slightly basic) to favor dihydroxylation.
  • Increase ligand loading to enhance stereochemical control and reduce side reactions. Monitor reaction progress via TLC or inline IR spectroscopy to detect intermediates .

Q. How can researchers resolve contradictions in reported enantioselectivity for sterically hindered substrates?

Discrepancies in ee values often stem from substrate conformation or solvent effects. Systematic approaches include:

  • Computational modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict transition-state geometries and ligand-substrate interactions.
  • Solvent screening : Test solvent polarity (e.g., tert-butanol vs. DMF) to alter transition-state stabilization.
  • Ligand modification : Compare AD-mix-a with AD-mix-β (hydroquinidine-based ligand) to invert or enhance selectivity .

Q. What methodologies enable the integration of AD-mix-a into continuous-flow systems for scalable asymmetric synthesis?

Continuous-flow setups improve safety and reproducibility by minimizing osmium exposure. Key steps:

  • Immobilize osmium catalysts on solid supports (e.g., silica-functionalized ligands).
  • Use microreactors with precise temperature control (0–25°C) to maintain reaction efficiency.
  • Pair with inline analytics (e.g., UV-Vis spectroscopy) to monitor conversion and ee in real time. Validate against batch-mode results to ensure parity .

Data Analysis & Interpretation

Q. How should researchers address batch-to-batch variability in AD-mix-a performance?

Variability may arise from ligand degradation or osmium oxidation. Mitigation strategies:

  • Quality control : Use ICP-MS to quantify osmium content and HPLC to assess ligand purity.
  • Accelerated aging studies : Store batches under argon and test activity over time.
  • Standardize reaction conditions : Pre-activate the catalyst with NMO for 30 minutes before substrate addition .

Q. What statistical approaches are robust for analyzing enantioselectivity trends across diverse substrate classes?

Multivariate analysis (e.g., PCA or PLS regression) can correlate substrate descriptors (Hammett σ values, steric bulk) with ee outcomes. Use ANOVA to identify significant factors (e.g., solvent polarity vs. temperature). For small datasets, non-parametric tests (e.g., Kruskal-Wallis) are preferable .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.